2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one
Description
The compound is a purine nucleoside derivative featuring a modified oxolane (tetrahydrofuran) sugar moiety and a 2-(ethylamino) substituent on the purine base. Its structure includes:
- Purine core: A 1H-purin-6-one scaffold with a 2-(ethylamino) group, enhancing nucleobase interactions.
- Oxolane ring: A (2R,4S,5R)-configured tetrahydrofuran ring with a 4-hydroxy group and a bulky 5-[[(3-methoxyphenyl)(4-methoxyphenyl)phenylmethoxy]methyl] substituent. This group improves solubility and steric protection during oligonucleotide synthesis .
- Protective groups: The trityl-like (3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy group stabilizes the compound against premature degradation .
Properties
Molecular Formula |
C33H39N5O6 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one |
InChI |
InChI=1S/C33H39N5O6/c1-4-34-32-36-30-29(31(40)37-32)35-20-38(30)28-18-26(39)27(44-28)19-43-33(21-9-6-5-7-10-21,22-13-15-24(41-2)16-14-22)23-11-8-12-25(17-23)42-3/h5-17,20,26-30,32,34,36,39H,4,18-19H2,1-3H3,(H,37,40)/t26-,27+,28+,29?,30?,32?,33?/m0/s1 |
InChI Key |
AYCWUACNMXLROX-RSTCYHNRSA-N |
Isomeric SMILES |
CCNC1NC2C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O |
Canonical SMILES |
CCNC1NC2C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the purin-6-one moiety. The final steps involve the addition of the ethylamino group and the methoxyphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
(a) Protective Group Strategies
- The target compound’s trityl-like group offers enhanced steric protection compared to the standard 4,4′-dimethoxytrityl (DMT) groups in and . The mixed 3-/4-methoxyphenyl substitution may reduce aggregation in non-polar solvents .
- In contrast, compounds like 42 () use simpler sulfanylmethyl groups, achieving moderate purity (68%) but lower stability under basic conditions .
(b) Sugar Modifications
- The (2R,4S,5R)-oxolane ring in the target compound contrasts with 2′-deoxyribose () and 3′-fluoro substitutions (). Fluorination (e.g., ) enhances metabolic stability but requires stringent anhydrous conditions during synthesis .
(c) Purine Base Variations
- The 2-(ethylamino) group in the target compound may improve binding affinity compared to 2-methylpropanamide () or unmodified guanine (). Ethylamino groups are known to modulate kinase inhibition in related purines .
Physicochemical and Thermal Properties
- Thermal Stability: While direct data are lacking, and report that purine derivatives (e.g., guanosine analogs) decompose between 250–375°C. The bulky trityl group in the target compound likely increases thermal stability compared to unprotected analogs .
- Solubility : Methoxyphenyl groups improve solubility in organic solvents (e.g., CH₂Cl₂, THF), critical for oligonucleotide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
